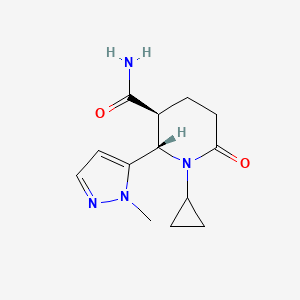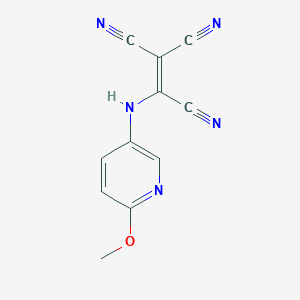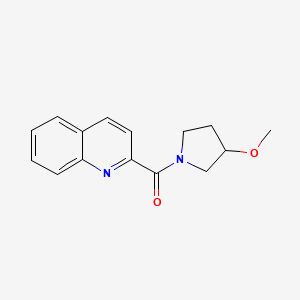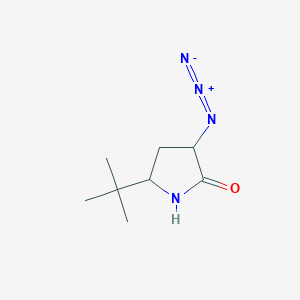
N-(2-oxotetrahydrothiophen-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-oxotetrahydrothiophen-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, also known as OTAVA-BB 120302, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. In
Scientific Research Applications
Synthesis and Characterization
Research on N-(2-oxotetrahydrothiophen-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide and related compounds has shown a variety of synthetic pathways and transformations important in medicinal chemistry and material science. One study focused on the novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, which are precursors for synthesizing derivatives like thienopyrimidine and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines. These compounds offer a basis for developing new chemical entities with potential biological activities (Pokhodylo et al., 2010).
Biologically Active Derivatives
The targeted synthesis and analysis of biologically active azomethine derivatives of similar thiophene compounds have been explored due to their pharmacological properties, including cytostatic, antitubercular, and anti-inflammatory activities. This research emphasizes the significance of these compounds in the development of new drugs, highlighting their potential as leading compounds for future pharmaceutical applications (Chiriapkin et al., 2021).
Antimicrobial and Anthelmintic Activities
Another study synthesized derivatives of 3-chlorobenzothiophene-2-carbonylchloride, leading to the discovery of compounds with notable antimicrobial and anthelmintic activities. These findings suggest the utility of thiophene derivatives in creating new antimicrobial agents, offering a path toward addressing antibiotic resistance issues (Naganagowda & Padmashali, 2010).
properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c16-11(14-9-3-5-20-13(9)18)8-6-15(7-8)12(17)10-2-1-4-19-10/h1-2,4,8-9H,3,5-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNSYHJGFXROBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2CN(C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate](/img/structure/B2566077.png)


![3-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2566082.png)




![N,N-dimethyl-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B2566091.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2566092.png)
![2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566093.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]acetamide](/img/structure/B2566097.png)